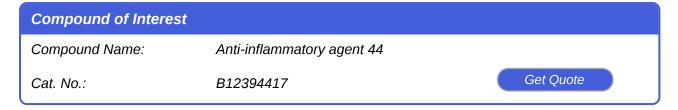


AZD4144: A Technical Guide to a Potent and Selective NLRP3 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of AZD4144, a novel and selective inhibitor of the NLRP3 inflammasome. The information presented herein is intended to support research and drug development efforts targeting inflammatory diseases.

Chemical Structure and Physicochemical Properties

AZD4144, developed by AstraZeneca, is a small molecule inhibitor designed for high potency and selectivity against the NLRP3 inflammasome.[1]

IUPAC Name: (S)-3-((4-(2-hydroxy-4-(trifluoromethyl)phenyl)phthalazin-1-yl)amino)propane-1,2-diol[2]

Chemical Structure: (A 2D representation of the chemical structure of AZD4144 would be depicted here in a full whitepaper.)

Table 1: Physicochemical Properties of AZD4144



Property	Value	Reference
CAS Number	2890191-41-8	[2][3]
Molecular Formula	C18H16F3N3O3	[2]
Molecular Weight	379.34 g/mol	[2][3]
Log D	2.67	[4]
Human Plasma Protein Binding	7.7%	[4]
Appearance	Solid	[3]

Biological Activity and Potency

AZD4144 is a potent, direct, and selective inhibitor of the NLRP3 inflammasome.[3] It effectively suppresses the release of pro-inflammatory cytokines IL-1β and IL-18.[3]

Table 2: In Vitro Potency of AZD4144

Assay	Cell Line/System	Stimulus	IC50 / EC50	Reference
IL-1β Release	THP-1 human monocytes	Nigericin	0.027 μM (IC50)	
IL-1β Release	THP-1 human monocytes	BzATP	0.01 μM (IC50)	
NLRP3 Puncta Formation	THP-ASC-GFP cells	Nigericin and LPS	0.082 μM (EC50)	
IL-1β and IL-18 Release	Mouse cells	LPS/ATP	54 nM (IC50)	[3]
NLRP3 Inflammasome Inhibition	Not specified	Not specified	76 nM (IC₅o)	[3][4]



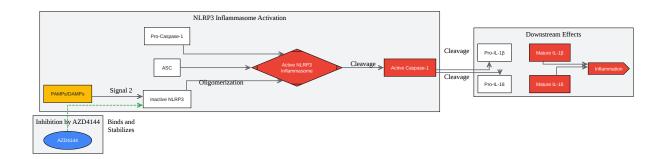
Table 3: In Vivo Efficacy of AZD4144

Animal Model	Dosing	Effect	Reference
LPS/ATP-induced BALB/cAJcI mice	3 mg/kg, p.o., single dose	82% inhibition of IL-1β production	

AZD4144 also demonstrates a favorable safety profile with low inhibitory effect on hERG (IC₅₀: $> 40 \mu M$), indicating low cardiotoxicity.

Mechanism of Action

AZD4144 exerts its inhibitory effect through direct binding to the NLRP3 protein.[5][6] Its mechanism involves stabilizing the inactive conformation of NLRP3, thereby preventing the assembly and activation of the inflammasome complex.[1][5][6] AZD4144 has been shown to compete with MCC950, another well-characterized NLRP3 inhibitor, for binding to the protein. [5][6] The binding site is located within the NACHT domain of the NLRP3 protein.[4]





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Caption: Mechanism of AZD4144 Action on the NLRP3 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key assays used in the characterization of AZD4144 are provided below.

THP-1 Cell-Based IL-1β Release Assay

This assay quantifies the ability of AZD4144 to inhibit NLRP3-induced IL-1 β secretion in human monocytic THP-1 cells.

Materials:

- THP-1 cells
- RPMI-1640 medium with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- Lipopolysaccharide (LPS)
- Nigericin or Adenosine triphosphate (ATP)
- AZD4144
- 96-well cell culture plates
- Human IL-1β ELISA or HTRF kit

Protocol:

- Cell Culture and Differentiation:
 - Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.



 (Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 100 ng/mL) for 48 hours.[2]

Priming:

- Seed the cells in 96-well plates.
- Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[2][7]

Inhibitor Treatment:

- Prepare serial dilutions of AZD4144 in the appropriate medium.
- Pre-incubate the primed cells with the different concentrations of AZD4144 for 30-60 minutes.

NLRP3 Activation:

- \circ Induce NLRP3 inflammasome activation by adding an activator such as Nigericin (e.g., 10 μ M) or ATP (e.g., 2-5 mM).[2][7]
- Incubate for 1-2 hours (for Nigericin) or 30-60 minutes (for ATP).[2]
- Sample Collection and Analysis:
 - Centrifuge the plates to pellet the cells.
 - Collect the supernatant for analysis.
 - Quantify the concentration of secreted IL-1β using a human IL-1β ELISA or HTRF assay kit according to the manufacturer's instructions.[2][7]

Data Analysis:

- Calculate the percentage of inhibition of IL-1β secretion for each AZD4144 concentration relative to the vehicle-treated control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.



ASC Speck Formation Assay

This assay visually or quantitatively assesses the inhibition of inflammasome assembly by monitoring the formation of ASC specks.

Materials:

- THP-1-ASC-GFP reporter cells
- · Culture medium
- LPS
- Nigericin or other NLRP3 activators
- AZD4144
- Glass-bottom culture dishes or appropriate plates for microscopy/flow cytometry
- DAPI for nuclear staining (optional)
- Fluorescence microscope or flow cytometer

Protocol:

- · Cell Seeding:
 - Seed THP-1-ASC-GFP cells in glass-bottom dishes or appropriate plates.[8]
- Inhibitor Treatment:
 - Treat the cells with various concentrations of AZD4144 for a predetermined time (e.g., 30 minutes).[8]
- · Priming and Activation:
 - Prime the cells with LPS (e.g., 100 ng/mL) for 3 hours.[8]

Foundational & Exploratory





 \circ Stimulate with an NLRP3 activator like Nigericin (e.g., 10 μ M) for 30-60 minutes to induce ASC speck formation.[8]

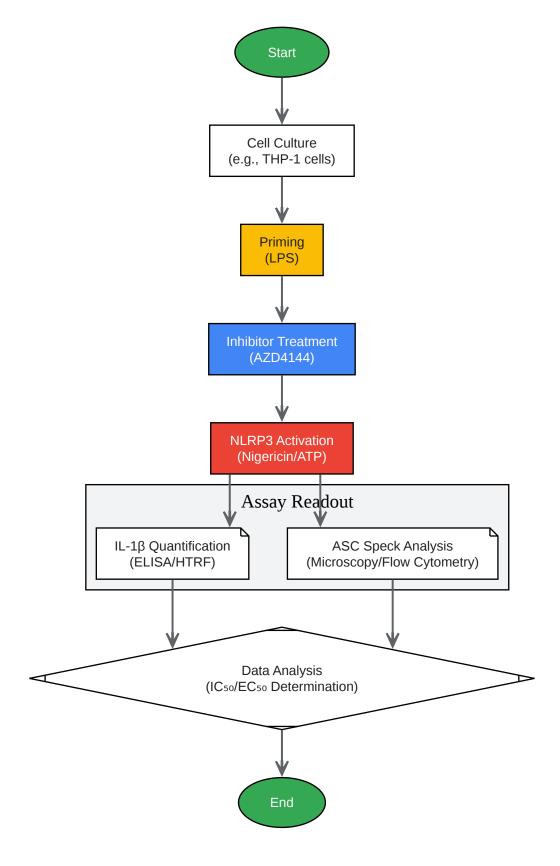
• Imaging/Analysis:

- Microscopy: Fix the cells, stain with DAPI if desired, and visualize using a fluorescence microscope. Count the percentage of cells containing ASC specks.[8]
- Flow Cytometry: Analyze the cells using a flow cytometer to quantify the percentage of GFP-positive cells that have formed specks.[8]

Data Analysis:

- Calculate the percentage inhibition of ASC speck formation for each AZD4144 concentration.
- Determine the EC₅₀ value from the dose-response curve.





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Caption: General Workflow for In Vitro Characterization of AZD4144.



NanoBRET™ Target Engagement Assay

This assay measures the direct binding of AZD4144 to the NLRP3 protein in live cells.[6]

	-			
N	ſΑ	tΔ	rı≥	ıls:

- HEK293 cells
- Expression vector for human NLRP3 fused to NanoLuc® luciferase
- Transfection reagent
- NLRP3 NanoBRET™ Tracer
- AZD4144
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
- White, opaque 96-well or 384-well assay plates
- Luminometer capable of measuring BRET

Protocol:

- Transfection:
 - Transfect HEK293 cells with the NLRP3-NanoLuc® fusion vector 24 hours prior to the assay.[5]
- · Cell Plating:
 - Harvest the transfected cells and plate them into white assay plates.[5]
- Compound and Tracer Addition:
 - Prepare serial dilutions of AZD4144.
 - Add AZD4144 to the wells, followed by the addition of the NanoBRET™ Tracer at a fixed concentration.[5]



· Equilibration:

 Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium.[5]

Signal Detection:

- Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution to all wells.
- Read the plate on a luminometer capable of measuring both donor (NanoLuc®) and acceptor (tracer) emissions.[5]
- Data Analysis:
 - Calculate the BRET ratio.
 - A decrease in the BRET signal in the presence of AZD4144 indicates displacement of the tracer and direct binding of the compound to NLRP3.
 - Determine the IC₅₀ value from the competition binding curve.

Summary and Future Directions

AZD4144 is a potent and selective NLRP3 inhibitor with a well-defined mechanism of action and promising in vitro and in vivo activity. Its favorable pharmacokinetic and safety profile makes it a strong candidate for further development in the treatment of a wide range of inflammatory diseases.[1][5] Ongoing and future research will likely focus on its clinical efficacy and safety in various disease models and patient populations.

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